2-(3,4-dimethoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
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Description
2-(3,4-dimethoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C26H21N3O5 and its molecular weight is 455.47. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and P-glycoprotein Inhibition
One study focused on the metabolism of HM-30181, a P-glycoprotein inhibitor that shares structural similarities with the compound . The research identified various metabolites formed through O-demethylation, hydrolysis, and hydroxylation processes, highlighting the compound's potential in studying drug metabolism and interactions (Paek et al., 2006).
Radiolabeling for Tracking and Analysis
Another study involved the synthesis of papaverine and quinopavine labeled with 14C, demonstrating the utility of such compounds in tracking and analytical studies within biological systems, potentially applicable to the compound (Ithakissios et al., 1974).
Antibacterial and Antifungal Applications
Research on novel 1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives showed significant antibacterial and antifungal activities, suggesting that structurally similar compounds like the one might have potential uses in developing new antimicrobial agents (Sirgamalla & Boda, 2019).
Electrocatalytic Oxidation Studies
A study on the electrochemical oxidation of aromatic ethers related to the compound of interest explored the mechanisms of cyclization and oxidation, which could be useful in synthetic chemistry and the development of novel electrocatalytic processes (Carmody et al., 1980).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5/c1-31-18-8-6-7-16(13-18)24-27-25(34-28-24)21-15-29(26(30)20-10-5-4-9-19(20)21)17-11-12-22(32-2)23(14-17)33-3/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMWAAAVEDPKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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